molecular formula C26H24N4O3 B11282049 (2-methoxyphenyl)[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

(2-methoxyphenyl)[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

Cat. No.: B11282049
M. Wt: 440.5 g/mol
InChI Key: KTFRDXULSCNXTI-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family.
  • This compound features a triazolo-pyrimidine core fused with phenyl rings and methoxy groups. It exhibits interesting properties due to this unique structure.
  • Preparation Methods

    • Synthetic routes for this compound involve cyclization reactions. One approach is the reaction of appropriately substituted hydrazines with suitable carbonyl compounds.
    • Industrial production methods may vary, but researchers often employ microwave-assisted or solvent-free conditions for efficiency.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It may be oxidized to form a corresponding N-oxide.

        Reduction: Reduction of the triazolo-pyrimidine ring can yield dihydro derivatives.

        Substitution: Aromatic substitution reactions can modify the phenyl rings.

    • Common reagents include hydrazine derivatives, strong acids, and Lewis acids.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.

      Materials Science: It may find use in energetic materials due to its unique structure.

      Biological Studies: Investigating its interactions with enzymes or receptors is crucial.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific targets (e.g., enzymes, receptors) due to its structural features.
    • Further studies are needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other triazolo-pyrimidines or related heterocycles.
    • Uniqueness lies in its fused phenyl rings and methoxy groups.

    Properties

    Molecular Formula

    C26H24N4O3

    Molecular Weight

    440.5 g/mol

    IUPAC Name

    (2-methoxyphenyl)-[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone

    InChI

    InChI=1S/C26H24N4O3/c1-32-20-14-12-19(13-15-20)22-16-23(18-8-4-3-5-9-18)30-26(27-17-28-30)29(22)25(31)21-10-6-7-11-24(21)33-2/h3-15,17,22-23H,16H2,1-2H3

    InChI Key

    KTFRDXULSCNXTI-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC=CC=C4OC)C5=CC=CC=C5

    Origin of Product

    United States

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